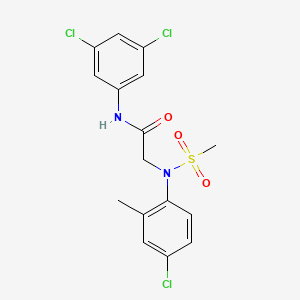![molecular formula C17H15FN4O2S B6094915 N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6094915.png)
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea” is a complex organic molecule that contains several functional groups. It has a 1,3,4-thiadiazole ring which is a heterocyclic compound containing nitrogen and sulfur atoms . This ring is substituted with a fluorophenoxy group and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-thiadiazole ring and the fluorophenoxy group would likely have a significant impact on its overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen, sulfur, and fluorine) would all contribute to its properties .Mechanism of Action
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea selectively inhibits the activity of CK2, a protein kinase that plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, this compound can induce apoptosis in cancer cells and reduce inflammation in immune cells. This compound has also been shown to modulate the activity of other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, this compound has been studied for its biochemical and physiological effects. This compound has been found to inhibit the activity of several other protein kinases, including GSK3β and PIM1, which are involved in cell growth and survival. This compound has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. In animal studies, this compound has been found to have low toxicity and good pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. This compound has also been shown to have good solubility and stability, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its low potency compared to other CK2 inhibitors and its potential off-target effects on other protein kinases.
Future Directions
There are several future directions for research on N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's effects on cell signaling pathways and gene expression.
Synthesis Methods
The synthesis of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea involves the reaction of 4-methylphenyl isocyanate with 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine in the presence of a base. The resulting urea derivative is purified by recrystallization to obtain this compound with high purity.
Scientific Research Applications
N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Properties
IUPAC Name |
1-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-11-2-6-13(7-3-11)19-16(23)20-17-22-21-15(25-17)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFPAWMUQZICJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-1,4-diazepan-5-one](/img/structure/B6094832.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![3-(1-azepanyldiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6094863.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![1-(4-chlorophenyl)-N-({1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6094875.png)
![2-[1-(2-fluorobenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B6094879.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)

![N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine](/img/structure/B6094895.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B6094900.png)
![1-{5-[(2,5-dimethylbenzyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B6094906.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6094912.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6094919.png)
![4-(4-chlorophenyl)-1-[(1-methyl-1H-indol-5-yl)carbonyl]-4-piperidinol](/img/structure/B6094920.png)
